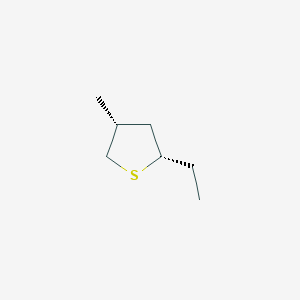

(2S,4R)-2-ethyl-4-methylthiolane

Description

Structure

3D Structure

Properties

CAS No. |

61568-39-6 |

|---|---|

Molecular Formula |

C7H14S |

Molecular Weight |

130.25 g/mol |

IUPAC Name |

(2S,4R)-2-ethyl-4-methylthiolane |

InChI |

InChI=1S/C7H14S/c1-3-7-4-6(2)5-8-7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |

InChI Key |

QWNZOYUISUULPA-RQJHMYQMSA-N |

Isomeric SMILES |

CC[C@H]1C[C@H](CS1)C |

Canonical SMILES |

CCC1CC(CS1)C |

Origin of Product |

United States |

Synthetic Methodologies for Chiral Thiolanes

Stereoselective Synthesis Approaches for Thiolane Scaffolds

The construction of the thiolane ring with precise control over the stereochemistry of its substituents is a key challenge. Various stereoselective approaches have been developed to address this, including asymmetric cyclization, diastereoselective ring formation, enantioselective catalysis, and the use of chiral precursors.

Asymmetric Cyclization Strategies

Asymmetric cyclization reactions are powerful tools for constructing chiral rings from achiral or prochiral starting materials. One notable strategy involves the desymmetrization of prochiral molecules using a chiral catalyst. For instance, a catalytic asymmetric approach for the synthesis of chiral tetrahydrothiophenes has been developed through the desymmetrization of oxetanes. nsf.gov In this method, a chiral Brønsted acid catalyst promotes the intramolecular opening of an oxetane (B1205548) by a well-positioned internal sulfur nucleophile, in the form of a thioester. This process can generate all-carbon quaternary stereocenters with high enantioselectivity. nsf.gov While this specific method has been demonstrated for tetrahydrothiophenes with a quaternary center, the underlying principle of catalyzed asymmetric cyclization could be adapted for the synthesis of 2,4-disubstituted thiolanes.

Diastereoselective Thiolane Formation

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. A number of methods have been developed for the diastereoselective formation of substituted thiolanes. One such approach is the thia-Prins cyclization reaction. This method has been used to synthesize substituted tetrahydrothiophenes with good diastereoselectivity from thioacrylates. researchgate.net The reaction is mediated by a Lewis acid, such as trimethylsilyltrifluoromethanesulfonate (TMSOTf), and proceeds through the activation of the thioacrylate, followed by cyclization. researchgate.net

Another powerful method for the stereocontrolled synthesis of substituted tetrahydrothiophenes involves the acid-promoted condensation of mercapto allylic alcohols with aldehydes and ketones. This approach is particularly effective for preparing 3-acyltetrahydrothiophenes with cis stereochemistry between substituents at the C2 and C5 positions. The stereoselectivity is rationalized by a cyclization-pinacol rearrangement pathway, where the stereochemistry of the alcohol in the starting material influences the final product's configuration. researchgate.net

The following table summarizes the diastereoselective synthesis of some substituted tetrahydrothiophenes.

| Starting Material 1 | Starting Material 2 | Product(s) | Diastereomeric Ratio | Yield (%) | Reference |

| Mercapto allylic alcohol | Anisaldehyde | 2,5-disubstituted-3-acyltetrahydrothiophene | 95:5 | 63 | researchgate.net |

| 3:2 mixture of epimeric mercapto alkenol | trans-Cinnamaldehyde | Trisubstituted acyltetrahydrothiophene | 96:4 | Low | researchgate.net |

Enantioselective Catalysis in Thiolane Ring Construction

Enantioselective catalysis offers a direct and efficient route to chiral molecules. In the context of thiolane synthesis, chiral catalysts can be employed to control the formation of specific enantiomers. A notable example is the asymmetric desymmetrization of oxetanes using a chiral Brønsted acid catalyst to produce chiral tetrahydrothiophenes. nsf.gov This reaction proceeds with high enantioselectivity, demonstrating the power of this approach. The choice of catalyst and reaction conditions, particularly the solvent, is crucial for achieving high reactivity and enantioselectivity. nsf.gov

The Corey-Bakshi-Shibata (CBS) reduction is another powerful enantioselective catalytic method, primarily used for the reduction of ketones to chiral secondary alcohols. youtube.com While not a direct thiolane synthesis, the chiral alcohols produced can serve as key intermediates in multi-step syntheses of chiral heterocycles. The CBS catalyst, derived from the natural amino acid proline, activates the ketone towards reduction by borane (B79455) in a highly stereoselective manner. youtube.com

The following table highlights the enantioselectivities achieved in the asymmetric desymmetrization of an oxetane to a tetrahydrothiophene (B86538).

| Substrate | Catalyst | Solvent | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Pivalate-substituted oxetane | Chiral Brønsted Acid | Dichloromethane | 95 | 92 | nsf.gov |

| Pivalate-substituted oxetane | Chiral Brønsted Acid | Chloroform | - | 0 | nsf.gov |

| Pivalate-substituted oxetane | Chiral Brønsted Acid | Toluene | - | 0 | nsf.gov |

Chiral Precursor-Based Synthesis of Thiolanes

The "chiral pool" refers to the collection of abundant and inexpensive enantiomerically pure natural products like amino acids and sugars, which can be used as starting materials for the synthesis of complex chiral molecules. This approach is highly effective as the inherent chirality of the starting material is transferred to the target molecule.

A relevant example is the synthesis of (2S,4R)-4-hydroxyornithine from L-aspartic acid. nih.gov This synthesis establishes the desired stereochemistry at two centers through a diastereoselective reduction of a ketone derived from the chiral amino acid. nih.gov Although the target is not a thiolane, the strategy of using a readily available chiral precursor to set specific stereocenters is directly applicable to the synthesis of (2S,4R)-2-ethyl-4-methylthiolane. One could envision a synthetic route starting from a chiral precursor containing the necessary carbon framework and stereocenters, which is then converted to the thiolane ring.

Novel Reaction Development for Thiolane Core Assembly

One-Pot and Multicomponent Reactions for Thiolane Synthesis

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. youtube.com Similarly, multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly atom-economical. nih.govmdpi.comorganic-chemistry.org

While specific one-pot or multicomponent reactions leading directly to this compound are not yet reported, the principles of these methodologies are being applied to the synthesis of various heterocyclic compounds. For example, a one-pot multicomponent mechanosynthesis has been developed for polysubstituted trans-2,3-dihydropyrroles. nih.govorganic-chemistry.org The development of analogous MCRs for the stereoselective synthesis of substituted thiolanes would represent a significant advancement in the field.

Radical Cyclization Pathways to Thiolane Derivatives

The construction of the thiolane ring system through radical cyclization represents a powerful and versatile synthetic strategy. dundee.ac.ukwikipedia.org These reactions proceed via radical intermediates and are prized for their high efficiency in forming five-membered rings under mild conditions, often with a high degree of functional group tolerance. wikipedia.orgresearchgate.net The most common approach involves the intramolecular cyclization of an unsaturated thioether, typically initiated by the formation of a thiyl radical. dundee.ac.uknih.gov

The general mechanism involves three key steps: radical initiation, intramolecular cyclization, and radical quenching. wikipedia.orgresearchgate.net Thiyl radicals (RS•) can be generated from various precursors, such as thiols, disulfides, or thioacetates, often using a radical initiator like azobisisobutyronitrile (AIBN) or through photolysis. researchgate.netnih.gov

Once generated, the sulfur-centered radical undergoes an intramolecular addition to a carbon-carbon double bond within the same molecule. For the synthesis of thiolanes, a 5-exo-trig cyclization is the most favorable pathway according to Baldwin's rules and experimental observations. mdpi.com This process involves the attack of the radical onto the external carbon of a double bond positioned to form a five-membered ring. The resulting carbon-centered radical intermediate is then quenched, typically by abstracting a hydrogen atom from a donor molecule (like a thiol), which also propagates the radical chain. mdpi.com

The regioselectivity and stereoselectivity of the cyclization can be influenced by various factors, including the substitution pattern on the acyclic precursor and the reaction conditions. For instance, the synthesis of substituted thiolanes can be achieved by using appropriately substituted alkenyl thioethers. The formation of specific stereoisomers, such as the (2S,4R) configuration, requires precise control over the geometry of the transition state during the C-S and C-C bond-forming steps, often guided by pre-existing stereocenters in the starting material or by chiral catalysts. nih.gov Although specific studies detailing the radical cyclization synthesis of this compound are not prominent in the surveyed literature, the principles are well-established with analogous structures.

Research in this area has explored various substrates and conditions to optimize the synthesis of substituted thiolanes. The table below summarizes representative findings for radical cyclizations leading to similar heterocyclic systems.

| Precursor Type | Radical Initiator | Key Findings | Yield (%) | Ref |

| Alkenyl Thiol | AIBN, heat | Favors 5-exo cyclization to form substituted thiolanes. | High | mdpi.com |

| Unsaturated Thioacetate | AIBN, heat | Provides an alternative route to thiyl radicals for cyclization. | Good | nih.gov |

| 2(5H)-Thiophenones | Irradiation (λ = 300 nm) | Light-induced cyclization to form complex thiatricyclo derivatives. | 50-75 | researchgate.net |

| N-allyl-N-benzylcinnamamide | Photochemical irradiation | Thiyl radical addition/cyclization cascade to form pyrrolidinones. | N/A | nih.gov |

Functionalization of Pre-existing Thiolane Rings

Another strategic approach to synthesizing complex molecules like this compound involves the chemical modification of a pre-formed thiolane or a related sulfur-containing heterocycle. This method is particularly useful for introducing or modifying substituents at specific positions on the ring without reconstructing the core structure.

A primary method for functionalizing saturated heterocycles like thiolane is through deprotonation at a carbon adjacent to the sulfur atom (the α-position). The sulfur atom can stabilize an adjacent carbanion, facilitating its formation upon treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium). This creates a potent nucleophile that can react with a variety of electrophiles to install a wide range of functional groups.

For example, to synthesize a 2,4-disubstituted thiolane, one could start with a 4-methylthiolane. Deprotonation at the C2 position, followed by quenching the resulting lithiated intermediate with an ethylating agent (e.g., iodoethane), would install the ethyl group. The stereochemical outcome of such a reaction—whether the new substituent adds syn or anti to the existing methyl group—depends on the thermodynamic or kinetic control of the reaction and the directing influence of the methyl group. Achieving the specific (2S,4R) stereochemistry would likely require a substrate-controlled diastereoselective approach or the use of a chiral directing group.

While literature specifically detailing the functionalization of a 4-methylthiolane ring to produce this compound is scarce, studies on analogous systems, such as thietane-1-oxides, demonstrate the feasibility of this synthetic logic. core.ac.uk In these studies, the lithiation of a C2-substituted thietane (B1214591) 1-oxide followed by electrophilic trapping allowed for the stereoselective synthesis of C2,C4-disubstituted derivatives. core.ac.uk This highlights the potential of α-functionalization as a viable pathway for elaborating on simpler thiolane structures.

The following table presents examples of functionalization on related sulfur heterocycles, illustrating the general principle.

| Starting Material | Base / Conditions | Electrophile | Product Type | Key Outcome | Ref |

| Thietane 1-oxide | n-BuLi, THF, -78 °C | Aldehydes, Alkyl halides | C2-substituted thietane 1-oxides | Successful functionalization at the α-position. | core.ac.uk |

| C2-substituted thietane 1-oxide | LDA, THF, -78 °C | Alkyl halides | C2,C4-disubstituted thietane 1-oxides | Stereoselective introduction of a second substituent. | core.ac.uk |

| 2-Alkynylthioanisoles | Ag(I) or Cu(II) salts | N/A (Internal Cyclization) | Substituted Benzothiophenes | Electrophilic cyclization followed by demethylation. | researchgate.net |

Stereochemical Characterization and Conformational Analysis of 2s,4r 2 Ethyl 4 Methylthiolane

Advanced Spectroscopic Techniques for Stereoisomer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative configuration and assessing the purity of diastereomers like (2S,4R)-2-ethyl-4-methylthiolane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the connectivity of the molecule through chemical shifts, signal multiplicities (splitting patterns), and coupling constants. For this compound, the protons on the stereogenic centers (C2 and C4) and the adjacent methylene (B1212753) groups are of particular interest. The relative stereochemistry influences the magnetic environment of these protons, leading to distinct chemical shifts and coupling constants for the cis and trans isomers. The analysis of these coupling patterns can help to deduce the spatial relationship between the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environment. compoundchem.com The chemical shifts of the carbon atoms in the thiolane ring and the substituents are sensitive to their stereochemical orientation. oregonstate.edu For instance, the steric compression between substituents in a cis configuration can cause an upfield shift (to a lower ppm value) for the involved carbon atoms compared to the less hindered trans isomer. This phenomenon, known as the gamma-gauche effect, is a powerful tool for stereochemical assignment in cyclic systems.

A hypothetical ¹³C NMR chemical shift table for the isomers of 2-ethyl-4-methylthiolane is presented below, illustrating the expected differences.

| Carbon Atom | Expected Chemical Shift Range (ppm) for (2S,4R) isomer | Expected Chemical Shift Range (ppm) for trans isomers |

| C2 | 45-55 | 50-60 |

| C3 | 35-45 | 38-48 |

| C4 | 30-40 | 35-45 |

| C5 | 30-40 | 32-42 |

| Ethyl-CH₂ | 25-35 | 27-37 |

| Ethyl-CH₃ | 10-15 | 11-16 |

| Methyl-C4 | 15-25 | 18-28 |

| Note: This table is illustrative and actual values may vary based on solvent and experimental conditions. |

By comparing the experimental NMR data with data from known isomers or with theoretical calculations, the configuration and purity of this compound can be confidently determined. researchgate.net

The C-S stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. researchgate.net The exact position of this band can be influenced by the conformation of the thiolane ring and the orientation of the substituents. While FT-IR alone may not be sufficient to definitively distinguish between diastereomers, it serves as a valuable tool for confirming the presence of the thiolane ring and the alkyl substituents, and any significant shifts in vibrational frequencies compared to related known compounds can provide clues about the stereochemistry.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretch (alkyl) | 2850-2960 |

| C-H bend (alkyl) | 1370-1470 |

| C-S stretch | 600-800 |

| Note: This table provides general ranges for the expected vibrational frequencies. |

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules by measuring their differential interaction with circularly polarized light. yale.edu

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgvlabs.ac.in Chiral molecules exhibit a characteristic ORD curve. vlabs.ac.in For a molecule like this compound, which lacks a strong chromophore, a plain curve might be observed, showing a gradual increase or decrease in rotation with decreasing wavelength. vlabs.ac.in The sign and magnitude of the rotation at a specific wavelength (e.g., the sodium D-line) can be compared to known compounds or theoretical predictions to assign the absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. osti.gov While the native thiolane ring does not have a strong chromophore in the accessible UV-Vis region, derivatization of the molecule to introduce a chromophore near the stereocenters can be employed. The resulting CD spectrum, particularly the sign of the Cotton effect, can then be used to determine the absolute configuration of the stereocenters. Theoretical calculations of the expected CD spectrum for the (2S,4R) configuration can be compared with the experimental spectrum to provide a confident assignment. nih.gov

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (130.25 g/mol ). nist.gov The fragmentation of the molecular ion is influenced by the structure of the molecule, and different stereoisomers can sometimes exhibit quantitative differences in their fragmentation patterns, although these are often subtle.

Common fragmentation pathways for substituted thiolanes would likely involve the cleavage of the C-C bonds of the substituents and fragmentation of the thiolane ring. The relative abundances of the resulting fragment ions can provide clues about the stability of the precursor ions and, indirectly, the stereochemistry. For example, the loss of an ethyl radical or a methyl radical would lead to characteristic fragment ions. libretexts.orgchemguide.co.uklibretexts.orgmiamioh.edu

| Ion | m/z (mass-to-charge ratio) | Possible Fragmentation Origin |

| [C₇H₁₄S]⁺ | 130 | Molecular Ion |

| [C₅H₉S]⁺ | 101 | Loss of ethyl group (•C₂H₅) |

| [C₆H₁₁S]⁺ | 115 | Loss of methyl group (•CH₃) |

| [C₄H₇S]⁺ | 87 | Ring fragmentation |

| Note: This table presents plausible fragment ions. The actual spectrum may show a more complex pattern. |

Chromatographic methods are indispensable for the separation of stereoisomers. researchgate.net For a compound with two stereocenters like 2-ethyl-4-methylthiolane, there are four possible stereoisomers.

Diastereomeric Separation: Diastereomers, such as the (2S,4R) and (2R,4R) isomers, have different physical properties and can therefore be separated by standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) on an achiral stationary phase. The different spatial arrangements of the substituents lead to different interactions with the stationary phase, resulting in different retention times.

Enantiomeric Separation: Enantiomers, such as this compound and its mirror image (2R,4S)-2-ethyl-4-methylthiolane, have identical physical properties in an achiral environment. Their separation requires the use of a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in GC or HPLC. rsc.orgresearchgate.netacs.org These CSPs are themselves enantiomerically pure and interact differently with the two enantiomers, leading to their separation. The choice of the appropriate CSP and chromatographic conditions is crucial for achieving successful enantioseparation. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rsc.org If a suitable single crystal of this compound or a crystalline derivative can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. rsc.orgnih.govresearchgate.net This information unequivocally establishes the absolute and relative stereochemistry of the molecule and provides a detailed picture of its preferred conformation in the crystal lattice. nih.gov

The resulting crystal structure would reveal the conformation of the thiolane ring (e.g., envelope or twist conformation) and the precise spatial disposition of the ethyl and methyl substituents. This solid-state structure serves as a benchmark for comparison with conformational analyses performed in solution using spectroscopic methods or computational modeling.

Conformational Landscape and Ring Dynamics of Substituted Thiolanes

The five-membered thiolane ring, a sulfur-containing heterocycle, is not planar. To alleviate the torsional strain that would be present in a planar structure, the ring puckers into non-planar conformations. The conformational landscape of substituted thiolanes is primarily characterized by two main low-energy conformations: the envelope (or C_s symmetry) and the twist (or C_2 symmetry) forms. The interconversion between these conformers occurs through a low-energy process known as pseudorotation.

The specific stereochemistry of substituents on the thiolane ring significantly influences the conformational preferences and the dynamics of the ring. In the case of this compound, the presence of two stereocenters dictates a specific three-dimensional arrangement of the ethyl and methyl groups, which in turn governs the energetically most favorable conformations.

Detailed Research Findings

Studies on 2-alkyl-4-methyl-1,3-dithiolanes have indicated that the energy differences between diastereoisomers are generally small, suggesting a high degree of flexibility in the ring system. rsc.org This flexibility implies that multiple conformations are likely to be populated at room temperature, and the energy barriers for interconversion are low. The conformational equilibrium is influenced by the steric bulk of the substituents.

The conformational analysis of such molecules is often accomplished through a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods.

NMR Spectroscopy in Conformational Analysis:

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of cyclic molecules. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the average conformation of the molecule in solution.

For a substituted thiolane like this compound, the analysis of the coupling constants between the protons on the ring carbons (C2, C3, C4, and C5) would provide detailed insights into the preferred pucker of the ring and the pseudoaxial or pseudoequatorial orientation of the ethyl and methyl substituents.

Computational Modeling:

In the absence of direct experimental data, computational chemistry provides a valuable means to explore the conformational landscape. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the potential energy surface of the molecule. These calculations can predict the geometries and relative energies of the stable conformers (envelope and twist) and the transition states that connect them. This allows for the determination of the energy barriers for pseudorotation and the equilibrium populations of the different conformers.

Interactive Data Tables

The following tables present hypothetical yet representative data for the conformational analysis of a 2,4-disubstituted thiolane, based on typical values observed for related five-membered heterocyclic systems. These tables are intended to be illustrative of the type of data obtained from conformational studies.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Ring Pucker | Substituent Orientation (C2-Ethyl, C4-Methyl) | Relative Energy (kcal/mol) |

| I | Twist (²T₃) | Equatorial, Equatorial | 0.00 |

| II | Twist (³T₂) | Axial, Equatorial | 1.2 |

| III | Envelope (E₃) | Equatorial, Equatorial | 0.8 |

| IV | Envelope (³E) | Axial, Equatorial | 2.0 |

Note: The relative energies are hypothetical and serve to illustrate the likely energetic ordering of different conformations. The twist conformer with both substituents in a pseudoequatorial orientation is often the most stable.

Table 2: Representative ³J Coupling Constants for a 2,4-disubstituted Thiolane

| Coupling | Typical Dihedral Angle (°) | Expected ³J Value (Hz) |

| ³J(H2a, H3a) | ~150 | 8 - 10 |

| ³J(H2a, H3e) | ~30 | 5 - 7 |

| ³J(H4a, H5a) | ~160 | 9 - 11 |

| ³J(H4a, H5e) | ~40 | 4 - 6 |

Note: 'a' denotes a pseudoaxial proton and 'e' denotes a pseudoequatorial proton. These values are illustrative and would vary depending on the specific geometry of the dominant conformer.

Reactivity and Reaction Mechanisms Involving 2s,4r 2 Ethyl 4 Methylthiolane

Reactions at the Sulfur Heteroatom

The sulfur atom in (2S,4R)-2-ethyl-4-methylthiolane is a focal point of its reactivity due to the presence of non-bonding electron pairs, which can act as nucleophiles or be subject to oxidation.

The sulfur atom in a thiolane, a type of thioether, can exist in various oxidation states. The oxidation of thiols and thioethers is a fundamental transformation in organic sulfur chemistry. mdpi.com

Oxidation: The oxidation of sulfides, such as this compound, typically proceeds in a stepwise manner. Milder oxidizing agents convert the sulfide (B99878) to a sulfoxide (B87167), while stronger oxidants can further oxidize the sulfoxide to a sulfone. A variety of reagents can be employed for these transformations, including hydrogen peroxide (H₂O₂), peroxy acids, and metal-based catalysts. nih.gov For instance, the use of H₂O₂ in the presence of a recyclable silica-based tungstate (B81510) catalyst allows for the selective oxidation of sulfides to either sulfoxides or sulfones under controlled conditions. nih.gov The stereochemistry of the starting material, in this case, the (2S,4R) configuration, can influence the stereochemical outcome at the newly formed chiral sulfur center in the sulfoxide. The oxidation of chiral γ-ketothiols has been shown to proceed with high stereoselectivity. mdpi.com

Table 1: Oxidation Reactions of Substituted Thiolanes

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Generic Thiolane | H₂O₂ / Triflic Acid | Sulfoxide | nih.gov |

| Generic Thiolane | Ceric Ammonium Nitrate / NaBrO₃ | Sulfoxide | nih.gov |

| Generic Thiolane | Rh₂(esp)₂ / t-BuOOH | Sulfoxide | nih.gov |

Reduction: The reduction of sulfoxides back to the corresponding sulfide is also a common process. A variety of reducing agents can be employed, such as the combination of triflic anhydride (B1165640) and potassium iodide, or sodium borohydride (B1222165) in the presence of iodine. organic-chemistry.org These methods are often chemoselective, allowing for the reduction of the sulfoxide group in the presence of other functional groups. organic-chemistry.org For example, the use of a dichlorodioxomolybdenum(VI) catalyst with P(OPh)₃ as the stoichiometric reductant allows for the chemoselective deoxygenation of sulfoxides. organic-chemistry.org

Table 2: Reduction of Sulfoxides to Sulfides

| Reactant | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| Generic Sulfoxide | Triflic Anhydride / KI | Sulfide | organic-chemistry.org |

| Generic Sulfoxide | NaBH₄ / I₂ | Sulfide | organic-chemistry.org |

| Generic Sulfoxide | SOCl₂ / Ph₃P | Sulfide | organic-chemistry.org |

Sulfur ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom. baranlab.org They are versatile intermediates in organic synthesis, often used for the formation of epoxides, cyclopropanes, and aziridines. researchgate.netmdpi.com The formation of a sulfur ylide from this compound would involve the alkylation of the sulfur atom to form a sulfonium (B1226848) salt, followed by deprotonation at an adjacent carbon.

The reactivity of sulfur ylides is influenced by the oxidation state of the sulfur atom; sulfonium ylides are generally more nucleophilic than sulfoxonium ylides. whiterose.ac.ukmdpi.com The design of chiral cyclic sulfides has been instrumental in the development of asymmetric reactions involving sulfur ylides, leading to high diastereoselectivity and enantioselectivity. researchgate.net

Once formed, the ylide derived from this compound can react with various electrophiles. A common reaction is the Corey-Chaykovsky reaction, where the ylide reacts with an aldehyde or ketone to form an epoxide. whiterose.ac.uk The reaction proceeds through the initial nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate, which then undergoes intramolecular nucleophilic substitution to form the epoxide and regenerate the sulfide. mdpi.com The chirality of the sulfide can influence the stereochemical outcome of the epoxidation. nih.gov

Reactions at Carbon Centers of the Thiolane Ring

While the sulfur atom is the most reactive site, the carbon atoms of the thiolane ring can also undergo reactions, particularly if functionalized.

Electrophilic Substitution: Saturated rings like thiolane are generally not susceptible to electrophilic aromatic substitution. However, electrophilic addition to the sulfur atom can be a precursor to other reactions. The analogous unsaturated compound, thiophene (B33073), readily undergoes electrophilic aromatic substitution due to its aromatic character. nih.gov For a saturated thiolane, electrophilic attack is more likely to occur on the sulfur atom.

Nucleophilic Substitution: Nucleophilic substitution reactions typically require a leaving group on the carbon skeleton. If this compound were functionalized with a leaving group, such as a halide or a tosylate, it could undergo Sₙ2 reactions. Thiolates are excellent nucleophiles and can participate in such reactions to form new carbon-sulfur bonds. mdpi.com For instance, the reaction of an alkyl halide with a thiolate is a standard method for the synthesis of thioethers. mdpi.com

Ring-Opening: The thiolane ring is generally stable. However, under certain conditions, ring-opening reactions can occur. For example, treatment with strong acids or certain metal complexes can lead to the cleavage of a C-S bond. researchgate.net The ring-opening of related sulfur heterocycles, such as thiiranes, with nucleophiles like thiols is a well-studied process. nih.gov The reaction of arylthianthrenium salts with diarylphosphines can lead to a phosphinative ring opening through the cleavage of an endocyclic C-S bond. researchgate.net

Ring-Expansion: Ring-expansion reactions of thiophenes, the unsaturated analogs of thiolanes, have been reported. chemrxiv.org For example, reactions with an aluminium(I) reagent can lead to carbon-sulfur bond activation and subsequent ring-expansion of the heterocycle. chemrxiv.org Similar reactivity for saturated thiolanes, while less common, could potentially be induced under specific conditions, likely involving the formation of a reactive intermediate that facilitates skeletal rearrangement. The transformation of tetrahydropyrimidines into tetrahydro-1,3-diazepin-2-ones via ring expansion under the action of nucleophiles provides a conceptual parallel. rsc.org

Mechanistic Investigations of Thiolane Transformations

Computational studies have provided valuable insights into the mechanisms of reactions involving sulfur-containing compounds. whiterose.ac.uknih.govnih.govacs.orgresearchgate.net Density functional theory (DFT) calculations can be used to model reaction pathways, determine transition state energies, and rationalize observed stereoselectivities.

For instance, computational studies on the reaction of thiols with Michael acceptors have elucidated the different possible mechanisms, including direct addition and pathways involving enol intermediates. nih.gov In the context of sulfur ylides, mechanistic models have been proposed to explain the high diastereo- and enantioselectivities observed in asymmetric epoxidation and aziridination reactions. nih.gov These models often highlight the importance of the reversibility of betaine formation in determining the final stereochemical outcome. nih.gov A combined experimental and computational mechanistic study on the reaction of chiral sulfur ylides with 1,3-dienes showed that the stereospecificity of the resulting vinylcyclopropane-cyclopentene rearrangement can be explained by a double Sₙ2 mechanism. researchgate.net

Theoretical and Computational Studies of 2s,4r 2 Ethyl 4 Methylthiolane

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2S,4R)-2-ethyl-4-methylthiolane at the atomic level. These methods are pivotal for determining the molecule's stable conformations and the energetic landscape of its puckered ring system.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecules like this compound, offering a favorable balance between accuracy and computational cost. nih.goveurjchem.com DFT calculations are instrumental in locating the minimum energy structures, which correspond to the most stable conformations of the molecule. This process, known as geometry optimization, involves systematically adjusting the atomic coordinates to find the arrangement with the lowest electronic energy. researchgate.netmdpi.com

For a flexible molecule such as a substituted thiolane, the five-membered ring can adopt various puckered conformations, often described as "envelope" and "twist" forms. The positions and orientations of the ethyl and methyl substituents further increase the number of possible conformers. DFT methods, particularly those employing hybrid functionals like B3LYP or long-range corrected functionals such as ωB97XD, are adept at accurately predicting the geometries and relative energies of these conformers. researchgate.netnih.gov The choice of basis set, which describes the atomic orbitals, is also crucial, with Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) being commonly used for such organic molecules. mdpi.com

Beyond geometry, DFT provides a detailed picture of the electronic structure. Properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP) can be readily calculated. nih.gov These electronic descriptors are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Illustrative DFT-Calculated Energetic Properties for Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Conformer A (Envelope) | 0.00 | 1.85 | 6.2 |

| Conformer B (Twist) | 0.75 | 1.92 | 6.1 |

| Conformer C (Envelope) | 1.20 | 1.78 | 6.3 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results for similar substituted thiolanes.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

While DFT is a powerful tool, a comprehensive conformational analysis often begins with broader, less computationally intensive methods. researchgate.net Semi-empirical methods, which use parameters derived from experimental data, are significantly faster than DFT and are well-suited for initial explorations of the vast conformational space of flexible molecules. nih.gov These methods can quickly generate a large number of potential conformers, which can then be refined using more accurate techniques.

Following the initial scan, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than standard DFT for calculating energies, although at a greater computational expense. nih.govmdpi.com A common strategy involves using semi-empirical or molecular mechanics methods for a broad conformational search, followed by DFT for geometry optimization of the low-energy candidates, and finally, single-point energy calculations with high-level ab initio methods for the most stable conformers to obtain highly accurate relative energies. researchgate.netresearchgate.net The conformational landscape of the thiolane ring is characterized by ring-puckering, and theoretical studies on related systems have shown that the energy barriers between different puckered forms are typically low. researchgate.net

Prediction of Spectroscopic Parameters via Computational Modeling

Computational chemistry provides invaluable tools for predicting various spectroscopic properties of this compound. These predictions are crucial for interpreting experimental spectra and can aid in the structural elucidation and stereochemical assignment of the molecule.

Computational NMR and IR Spectra

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for characterizing organic molecules. DFT calculations can simulate these spectra with a high degree of accuracy. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is widely used in conjunction with DFT to calculate the isotropic magnetic shielding constants of nuclei like ¹H and ¹³C. mdpi.com These shielding constants can then be converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are highly sensitive to the molecular geometry, making them a powerful tool for distinguishing between different conformers. mdpi.comresearchgate.net

Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts (ppm) for a Hypothetical Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 45.2 |

| C3 | 34.8 |

| C4 | 38.1 |

| C5 | 32.5 |

| Ethyl-CH₂ | 28.9 |

| Ethyl-CH₃ | 12.3 |

| Methyl-S | 15.7 |

Note: The data in this table is hypothetical and for illustrative purposes. The accuracy of predicted shifts depends on the level of theory and the specific conformer being analyzed.

Simulated Chiroptical Spectra

Given that this compound is a chiral molecule, chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly insightful. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net The VCD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms and thus provides a definitive means of determining the absolute configuration of a chiral molecule. youtube.comrsc.org

Computational methods, primarily DFT, can simulate VCD spectra. researchgate.net The process involves calculating not only the vibrational frequencies and dipole strengths (as for IR) but also the rotational strengths for each vibrational mode. By comparing the computationally predicted VCD spectrum for a specific enantiomer (e.g., the (2S,4R) form) with the experimentally measured spectrum, an unambiguous assignment of the absolute configuration can be made. youtube.com This is particularly valuable when crystallographic methods are not feasible.

Molecular Dynamics Simulations of Thiolane Systems

While quantum chemical calculations provide detailed information about static molecular structures and their properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules based on a classical mechanical description of the forces between them.

In an MD simulation, the forces acting on each atom are calculated using a "force field," which is a set of empirical potential energy functions and parameters that describe the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions. For a thiolane derivative, a well-parameterized force field that accurately describes sulfur-containing organic molecules is essential.

The simulation would typically involve placing one or more molecules of this compound in a simulation box, often filled with a solvent to mimic solution conditions. The system is then allowed to evolve over time, with the trajectories of all atoms being recorded. Analysis of these trajectories can reveal important information about the conformational dynamics of the thiolane ring, such as the rates of puckering between different envelope and twist forms, the rotational preferences of the ethyl and methyl substituents, and the interactions with solvent molecules. Such simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of molecules in a condensed phase. While direct MD studies on this specific compound are not prevalent in the literature, the methodologies are well-established for small organic molecules. rsc.org

Computational Mechanistic Elucidation of Thiolane Reactions: A Focus on this compound

Despite a comprehensive search of scientific literature, no theoretical or computational studies specifically elucidating the reaction mechanisms of the chemical compound this compound were found.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of chemical reactions. These studies provide valuable insights into reaction pathways, transition states, and the electronic factors that govern chemical transformations. For many sulfur-containing heterocyclic compounds, such as thiophenes and other thiolane derivatives, computational studies have been instrumental in understanding their reactivity, stability, and the mechanisms of their formation and subsequent reactions.

However, the specific stereoisomer this compound has not been the subject of such detailed computational investigation, according to currently available research. While general principles of thiolane chemistry can be inferred from studies on related molecules, a direct computational mechanistic elucidation for this particular compound remains an area for future research.

General Approaches to Computational Mechanistic Studies of Thiolanes

Should such research be undertaken, it would likely involve the following computational strategies:

Reaction Coordinate Scanning: To map the energy profile of a potential reaction, the geometry of the system is systematically changed along a defined reaction coordinate. This helps in locating transition states and intermediates.

Transition State Optimization: Once a potential transition state is identified, its exact geometry and energy are calculated. This is a critical step in determining the activation energy of a reaction.

Frequency Calculations: These calculations are performed to characterize the nature of stationary points on the potential energy surface. A true minimum (reactant, product, or intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactants and products, confirming the proposed reaction mechanism.

These computational approaches provide a powerful framework for understanding the fundamental steps of chemical reactions at a molecular level. The application of these methods to this compound would undoubtedly shed light on its unique reactivity and contribute to a deeper understanding of thiolane chemistry.

Occurrence and Chemical Formation Pathways in Natural Systems

Identification and Isolation of Thiolane Derivatives from Natural Sources

Thiolane derivatives, including substituted forms like (2S,4R)-2-ethyl-4-methylthiolane, are part of a broad class of volatile sulfur compounds (VSCs) found in various natural sources. While specific documentation on the isolation of this compound is not abundant in publicly available literature, the methodologies for identifying and isolating structurally similar VSCs from plant matter and other natural matrices are well-established. These techniques provide a framework for how one would approach the detection and purification of this particular compound.

The primary methods for the extraction and analysis of VSCs from natural sources involve gas chromatography (GC) coupled with mass spectrometry (MS) or a sulfur-selective detector like a sulfur chemiluminescence detector (SCD). chromatographyonline.comacs.org Given the volatile nature of substituted thiolanes, headspace solid-phase microextraction (HS-SPME) is a common and effective sample preparation technique. chromatographyonline.comnih.gov This method allows for the concentration of volatile and semi-volatile compounds from a sample matrix onto a coated fiber, which can then be directly introduced into the GC system for analysis.

For the isolation of specific thiolane derivatives, a combination of extraction and chromatographic techniques is typically employed. Initial extraction from a plant or sediment matrix might involve solvent extraction or hydrodistillation. researchgate.net Subsequent purification would likely involve preparative gas chromatography or fractional distillation to separate the target compound from other volatile components. The structural elucidation of the isolated compound, including the determination of its specific stereochemistry as in this compound, would necessitate advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography. google.comnih.gov

The table below summarizes common analytical techniques used for the identification and isolation of volatile sulfur compounds, which would be applicable to this compound.

| Analytical Technique | Purpose | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Separates volatile compounds and provides structural information based on mass-to-charge ratio. |

| Headspace Solid-Phase Microextraction (HS-SPME) | Sample preparation and concentration | A solvent-free technique that is ideal for extracting volatile compounds from complex matrices. nih.gov |

| Sulfur Chemiluminescence Detection (SCD) | Selective detection of sulfur compounds | Highly sensitive and selective for sulfur-containing molecules, reducing interferences from other compounds. chromatographyonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Provides detailed information about the chemical structure and stereochemistry of a molecule. |

| Chiral Gas Chromatography | Separation of stereoisomers | Utilizes a chiral stationary phase to separate enantiomers and diastereomers. |

Biogeochemical and Chemical Transformation Mechanisms Leading to Thiolane Structures

The formation of thiolane structures in natural systems is a result of complex biogeochemical and chemical transformation processes. While the precise biosynthetic pathway for this compound has not been explicitly detailed, its formation can be inferred from established mechanisms of organosulfur compound synthesis in the geosphere and biosphere.

In sedimentary environments, the formation of thiolanes and other organosulfur compounds is largely driven by the reaction of hydrogen sulfide (B99878) (H₂S), a product of microbial sulfate (B86663) reduction, with organic matter. nih.gov The sulfur atom can be incorporated into unsaturated lipid precursors, leading to the formation of a saturated thiolane ring. The ethyl and methyl substituents on the thiolane ring of this compound likely originate from the carbon skeleton of the precursor organic molecule, such as a specific fatty acid or another lipid derivative. The stereospecificity of the compound, denoted by the (2S,4R) configuration, suggests that its formation is likely mediated by enzymatic processes at some stage, as purely abiotic reactions typically result in a mixture of stereoisomers.

The table below outlines potential precursors and key processes involved in the formation of substituted thiolanes.

| Precursor Molecule Type | Key Formation Process | Resulting Structural Feature |

| Unsaturated Fatty Acids | Reaction with H₂S or polysulfides | Formation of the thiolane ring. |

| Specific Lipid Derivatives | Enzymatic or abiotic transformation | Incorporation of ethyl and methyl groups. |

| Chiral Precursors | Stereospecific enzymatic reactions | Leads to a specific stereoisomer like (2S,4R). |

The presence of specific alkylthiophenes in petroleum source rocks has been used as an indicator of paleoenvironmental conditions, suggesting that the formation of these and related saturated sulfur heterocycles is a long-term geological process. wikipedia.orgeolss.net The intricate stereochemistry of compounds like this compound could potentially serve as a biomarker, providing insights into the specific biological organisms and environmental conditions present during its formation.

Environmental Fate and Degradation Processes of Thiolane Compounds

The environmental persistence of thiolane compounds is determined by a combination of biotic and abiotic degradation processes. Sulfur heterocycles are known to be susceptible to microbial degradation, which plays a crucial role in the natural sulfur cycle. nih.gov

Biotic Degradation: Microbial degradation is a primary pathway for the breakdown of alkylated thiolanes in the environment. Studies on the biodegradation of n-alkyl tetrahydrothiophenes have shown that microorganisms, including bacteria and fungi, can metabolize these compounds. researchgate.net The primary mode of attack is often the oxidation of the alkyl side chain, leading to the formation of carboxylic acid derivatives. Further metabolism can lead to the cleavage of the thiolane ring and the eventual mineralization of the compound. The specific enzymes and metabolic pathways involved can vary between different microbial species. It is plausible that this compound would undergo a similar initial degradation step involving the oxidation of its ethyl group. The presence of the methyl group might influence the rate and pathway of degradation. Under anaerobic conditions, the degradation of sulfur heterocyclic compounds can also occur, although often at a slower rate than under aerobic conditions. oup.com

The following table summarizes the key degradation processes for thiolane compounds.

| Degradation Process | Mechanism | Key Factors |

| Biotic (Microbial) | Enzymatic oxidation of alkyl side chains, ring cleavage. researchgate.net | Presence of adapted microorganisms, oxygen availability, nutrient levels. |

| Abiotic (Photodegradation) | Cleavage of chemical bonds by sunlight. nih.gov | Wavelength and intensity of light, presence of photosensitizers. |

| Abiotic (Chemical Oxidation) | Reaction with environmental oxidants (e.g., hydroxyl radicals). | Concentration of oxidants, temperature, pH. |

Advanced Research Directions and Emerging Applications in Chemical Science

Thiolanes as Chiral Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in pharmaceuticals and materials science. Chiral thioethers have emerged as a potent class of ligands, capable of coordinating with various transition metals to form effective and highly selective catalysts. researchgate.netbohrium.com The sulfur atom in a thioether ligand acts as a soft donor, forming stable complexes with late transition metals such as palladium, rhodium, and iridium. bohrium.com When incorporated into a chiral backbone, these ligands create a well-defined stereochemical environment around the metal center, which directs the stereochemical outcome of a catalytic transformation.

| Asymmetric Reaction Type | Typical Metal Catalyst | Role of Chiral Thioether Ligand | Potential Enantioselectivity |

| Allylic Alkylation | Palladium (Pd) | Stabilizes the π-allyl intermediate and controls the nucleophilic attack. | Often >90% ee |

| Hydrogenation | Rhodium (Rh), Iridium (Ir) | Creates a chiral pocket to bind the substrate for facial-selective hydrogen delivery. | Good to excellent ee |

| Hydrosilylation | Rhodium (Rh), Platinum (Pt) | Influences the stereochemistry of the Si-C or Si-O bond formation. | Moderate to high ee |

| Michael Addition | Copper (Cu), Zinc (Zn) | Activates the substrate and provides a chiral environment for conjugate addition. | Good to excellent ee |

| Friedel-Crafts Alkylation | Copper (Cu), Zinc (Zn) | Coordinates to the electrophile, directing the attack of the aromatic nucleophile. nih.gov | Up to 81% ee reported with related ligands. nih.gov |

The design of ligands like (2S,4R)-2-ethyl-4-methylthiolane can be further refined by introducing other coordinating groups to create bidentate or tridentate ligands (S,N- or S,P-donors), which often exhibit enhanced catalytic activity and selectivity due to the formation of more rigid chelate rings. bohrium.comnih.gov

Application of Thiolane Scaffolds in Complex Molecule Synthesis

The synthesis of complex molecules, particularly natural products and pharmaceuticals, often relies on a strategy known as chiral pool synthesis. youtube.com This approach utilizes readily available, enantiomerically pure compounds as starting materials. The inherent chirality of the starting material is then transferred throughout the synthetic sequence to control the stereochemistry of the final target.

The this compound scaffold is an excellent example of a chiral pool building block. Its defined absolute configuration at two stereocenters makes it a valuable synthon for constructing more elaborate molecular architectures. The thiolane ring can serve as a core structural element or be strategically cleaved at a later stage after its stereochemical information has been imparted to adjacent newly formed centers. Sulfur-based chiral auxiliaries have proven to be highly effective in controlling the stereoselectivity of reactions such as aldol (B89426) and Michael additions. scielo.org.mxresearchgate.net

The application of such scaffolds is particularly relevant in the synthesis of natural products that contain the tetrahydrothiophene (B86538) ring system. For instance, biotin (B1667282) (Vitamin H) and related compounds feature this core structure. Furthermore, many complex natural products possess intricate stereochemistry that can be established by using a rigid, pre-formed chiral template. The synthesis of 2,4,5-trisubstituted heterocycles often involves multi-step sequences where controlling relative and absolute stereochemistry is paramount. nih.govnih.gov By starting with a molecule like this compound, chemists can significantly simplify the synthetic challenge, avoiding the need for a de novo asymmetric synthesis of the core ring structure.

Development of Novel Analytical Methodologies for Chiral Thiolanes

The analysis and purification of chiral compounds are critical for their application in any field. For a molecule like this compound, which has three other potential stereoisomers ((2R,4S), (2S,4S), and (2R,4R)), the ability to separate and quantify each isomer is essential. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most powerful and widely used technique for this purpose. nih.govcsfarmacie.czregistech.com

The development of novel analytical methods for chiral thiolanes focuses on several key areas:

New Chiral Stationary Phases: Research continues to produce new CSPs with improved separation capabilities. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly effective for a wide range of chiral compounds, including sulfur heterocycles. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, driven by interactions like hydrogen bonding, π-π stacking, and dipole-dipole forces. csfarmacie.cz

Method Optimization: Selectivity in chiral separations can be finely tuned by altering the mobile phase composition (normal, reversed, or polar organic modes), temperature, and flow rate. chromatographyonline.com A systematic screening of these parameters is crucial for developing a robust method capable of resolving all stereoisomers of a substituted thiolane.

Advanced Techniques: Beyond HPLC, other techniques are being explored. Supercritical fluid chromatography (SFC) offers faster separations and is more environmentally friendly. Capillary electrophoresis (CE) provides extremely high separation efficiency and requires minimal sample volume, making it suitable for precious samples. nih.gov For volatile thiolanes, gas chromatography (GC) with a chiral column can also be an effective option.

Indirect Methods: An alternative approach involves derivatizing the thiolane with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers can then be separated on a standard achiral column. This method is useful when direct separation is difficult but requires a suitable functional group on the analyte for derivatization.

Interactive Table: Comparison of Chiral Analytical Techniques

| Technique | Principle | Primary Advantage | Common Application for Chiral Thiolanes |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Broad applicability and high resolution. | Baseline separation of all four stereoisomers for purity analysis and preparative separation. |

| Chiral GC | Differential interaction with a chiral selector coated on a capillary column. | High efficiency for volatile and thermally stable compounds. | Analysis of volatile thiolane derivatives or reaction monitoring. |

| Chiral SFC | Uses supercritical CO₂ as the main mobile phase with a CSP. | Fast, green, and good for preparative scale. | Rapid screening and purification of stereoisomers. |

| Chiral CE | Differential migration in an electric field in the presence of a chiral selector in the buffer. | Extremely high efficiency, minimal sample use. | Analysis of charged or polar thiolane derivatives, especially in biological matrices. |

Interdisciplinary Research at the Interface of Organic Chemistry and Computational Science

The synergy between experimental organic chemistry and computational science has become a powerful engine for discovery. For conformationally flexible and stereochemically complex molecules like this compound, computational methods provide insights that are difficult to obtain through experiments alone. escholarship.org

Density Functional Theory (DFT) calculations are at the forefront of this interdisciplinary research. mdpi.comruc.dk Chemists use DFT to:

Predict Molecular Structure and Stability: The thiolane ring is non-planar and can exist in several conformations (e.g., envelope, twist). DFT calculations can determine the geometry and relative energies of these conformers for each stereoisomer, identifying the most stable shapes the molecule is likely to adopt.

Simulate NMR Spectra: One of the most powerful applications is the prediction of NMR chemical shifts. nih.govyoutube.com By calculating the magnetic shielding tensors for each atom in a computationally optimized structure, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted spectra with experimental data is an invaluable tool for structure verification and the assignment of absolute and relative stereochemistry, which can be ambiguous from experimental data alone.

Elucidate Reaction Mechanisms: When considering the thiolane as a ligand or a reactant, computational modeling can map out the entire reaction pathway. This allows researchers to understand the transition states that control stereoselectivity, rationalize why a particular enantiomer or diastereomer is formed, and design more selective catalysts or reactions. escholarship.org

This interplay between prediction and verification accelerates research significantly. A computational model might suggest a specific ligand structure will be highly selective, which then guides the synthetic chemist's efforts. Conversely, an unexpected experimental result can prompt a computational study to uncover the underlying mechanism.

Interactive Table: Synergy Between Experimental and Computational Methods

| Research Question | Experimental Technique | Computational Technique (DFT) | Synergistic Outcome |

|---|---|---|---|

| What is the 3D structure? | X-ray Crystallography, NMR (NOE) | Geometry Optimization | Confirmation of solid-state structure and prediction of solution-phase conformations. |

| What is the absolute configuration? | Chiral Chromatography, Optical Rotation | Calculation of NMR shifts, Vibrational Circular Dichroism (VCD) | Unambiguous assignment of stereocenters by matching experimental data to calculated values for a specific isomer. |

| How does it bind to a metal? | X-ray Crystallography of complex | Modeling of metal-ligand complex | Understanding the coordination geometry and steric/electronic effects that lead to catalytic selectivity. |

| Why is a reaction stereoselective? | Kinetic studies, Product analysis | Transition State Searching | Identification of the key interactions in the stereodetermining step of a reaction mechanism. |

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (2S,4R)-2-ethyl-4-methylthiolane?

To ensure high enantiomeric purity, employ chiral auxiliaries or asymmetric catalysis during critical steps such as cyclization or thiolane ring formation. For example, reflux conditions with ethanol (EtOH) and magnesium carbonate (MgCO₃) can stabilize intermediates and improve stereochemical control . Post-synthesis, validate enantiopurity using chiral HPLC or polarimetry. Comparative studies with halogenated analogs (e.g., bromo derivatives) suggest that steric and electronic factors in the reaction environment significantly influence stereoselectivity .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

A multi-technique approach is essential:

- 1H/13C NMR : Assign stereochemistry by analyzing coupling constants (e.g., vicinal coupling in the thiolane ring) and diastereotopic proton splitting patterns .

- X-ray crystallography : Definitive for absolute configuration determination, particularly for resolving ambiguities in chiral centers .

- IR spectroscopy : Identify functional groups like C-S bonds (600–700 cm⁻¹) and methyl/ethyl substituents .

- HRMS : Confirm molecular formula and rule out isotopic interference .

Q. How can researchers optimize the reaction yield for this compound synthesis?

Systematically vary reaction parameters:

- Temperature : Elevated temperatures (e.g., reflux) enhance reaction rates but may require careful monitoring to avoid racemization.

- Catalysts : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize transition states.

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) often improve solubility of intermediates . Document yield and purity at each stage using analytical HPLC .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

The spatial arrangement of substituents dictates binding affinity and selectivity. For example:

- Protein-ligand interactions : The ethyl group at C2 may occupy hydrophobic pockets, while the methylthiolane ring’s sulfur atom participates in hydrogen bonding or van der Waals contacts. Computational docking (e.g., AutoDock Vina) can predict binding poses, validated by mutagenesis studies targeting predicted interaction sites .

- Enzyme inhibition : Stereospecific effects on catalytic activity can be assessed using kinetic assays (e.g., IC₅₀ comparisons between enantiomers) .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from assay variability or impurities. To address this:

- Standardize assays : Use identical cell lines, buffer conditions, and positive controls.

- Purify compounds rigorously : Employ preparative HPLC or recrystallization to ≥98% purity (verified by NMR and LC-MS) .

- Cross-validate : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic data) .

Q. How can computational modeling guide the design of this compound analogs with enhanced stability?

- Molecular dynamics (MD) simulations : Use force fields like GAFF2 to model conformational flexibility and identify destabilizing interactions (e.g., steric clashes).

- QM/MM calculations : Predict electronic effects of substituent modifications (e.g., fluorination at C4 to enhance metabolic stability) .

- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity profiles early in design .

Q. What experimental approaches are recommended to study the metabolic pathways of this compound in vivo?

- Radiolabeled tracing : Incorporate ¹⁴C or ³H isotopes to track metabolite formation in liver microsomes or plasma .

- LC-MS/MS profiling : Identify phase I/II metabolites (e.g., hydroxylation or glutathione adducts) and quantify clearance rates .

- CYP enzyme inhibition assays : Determine stereospecific interactions with cytochrome P450 isoforms using recombinant enzymes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.